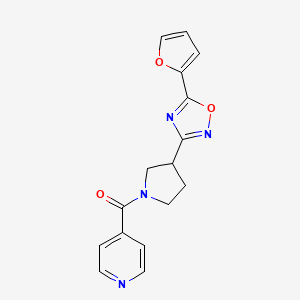

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone" often involves multi-step synthetic routes incorporating ring closure reactions, substitution reactions, and the use of specific reagents to introduce the various functional groups and heterocycles present in the final structure. Techniques such as decyclization reactions of carbohydrazides under the action of methanol and intramolecular cyclization of substituted carbohydrazides in propionic anhydride have been employed in related syntheses (Igidov et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined through various spectroscopic methods including FTIR, NMR (both 1H and 13C), and mass spectrometry, along with X-ray diffraction (XRD) studies. These analyses confirm the presence of the distinct heterocyclic moieties and provide detailed insights into the molecular conformation, bond lengths, and angles, enhancing the understanding of their three-dimensional structure and stability (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Compounds of this class undergo a range of chemical reactions, including ring opening and closure reactions, substitution reactions, and reactions under specific conditions such as the action of methanol, which can lead to recyclization and the formation of new functional groups. These reactions are crucial for modifying the chemical structure and introducing new functional groups, thereby altering the compound's reactivity and properties (Igidov et al., 2022).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Evaluation

A novel series of derivatives including (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydropyrazol-1-yl) (pyridin-4-yl) methanone have been synthesized using both conventional and microwave irradiation methods. Microwave irradiation proved to be superior, offering higher yields, environmental benefits, and shorter reaction times. These compounds exhibited significant anti-inflammatory and antibacterial activities, with some displaying potent effects. Molecular docking results further suggest their utility as templates for anti-inflammatory drugs (Ravula et al., 2016).

Photocatalytic Synthesis of 1,2,4-Oxadiazoles

A photochemical methodology enabled the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, illustrating the compound's utility in generating heterocyclic compounds with potential applications in material science and medicinal chemistry. This method showcases the compound's role in creating diverse structures through light-induced reactions (Buscemi et al., 2001).

Catalyst-Free One-Pot Synthesis of Polysubstituted Furans

A catalyst-free, one-pot synthesis approach was developed for polysubstituted furans, highlighting the compound's utility in efficient heterocyclization processes. This synthesis pathway underscores its application in the rapid generation of complex organic molecules for various research and development purposes (Damavandi et al., 2012).

Role in Biologically Active Oxadiazole Derivatives

Oxadiazole derivatives, related to the core structure of the compound , are known for their wide range of biological and pharmacological properties. These derivatives, including 1,2,4-oxadiazoles, are derived from furan by substituting methylene groups with pyridine-type nitrogen atoms, showcasing the compound's significance in the development of new therapeutic agents (Shukla & Srivastav, 2015).

Antiviral Benzofuran-Transition Metal Complexes

The synthesis of benzofuran-transition metal complexes, including derivatives similar to the compound , demonstrated potent antiviral activities. These complexes were more effective than standard treatments in inhibitory assays, emphasizing the compound's potential application in the development of novel antiviral agents (Galal et al., 2010).

Mecanismo De Acción

Target of Action

For instance, indole derivatives, which share some structural similarity with this compound, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting they could impact multiple pathways .

Propiedades

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(23-19-14)13-2-1-9-22-13/h1-4,6-7,9,12H,5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKQGSVDDGTCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)

![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)

![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)